
2-Chloro-3-oxobutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-oxobutyl acetate is an organic compound with the molecular formula C6H9ClO3 It is a derivative of butyl acetate, where a chlorine atom and a keto group are introduced into the butyl acetate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-oxobutyl acetate typically involves the chlorination of 3-oxobutyl acetate. One common method is the reaction of 3-oxobutyl acetate with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-oxobutyl acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products Formed
Nucleophilic substitution: Products include substituted amines, ethers, or thioethers.
Reduction: The major product is 2-chloro-3-hydroxybutyl acetate.
Oxidation: Products include 2-chloro-3-oxobutyric acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-oxobutyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-oxobutyl acetate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the keto group make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Butyl acetate: The parent compound, which lacks the chlorine atom and the keto group.
3-Oxobutyl acetate: Similar structure but without the chlorine atom.
2-Chloro-3-hydroxybutyl acetate: A reduced form of 2-Chloro-3-oxobutyl acetate.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a keto group, which confer distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
648432-76-2 |
|---|---|
Fórmula molecular |
C6H9ClO3 |
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
(2-chloro-3-oxobutyl) acetate |
InChI |
InChI=1S/C6H9ClO3/c1-4(8)6(7)3-10-5(2)9/h6H,3H2,1-2H3 |
Clave InChI |
WBOOXIGZTABOGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(COC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)
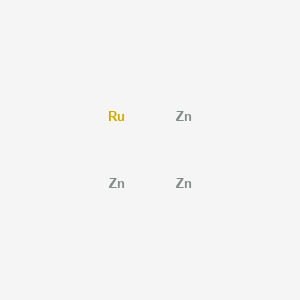

methanone](/img/structure/B12602771.png)
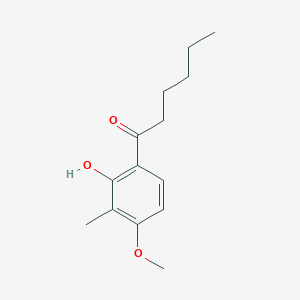
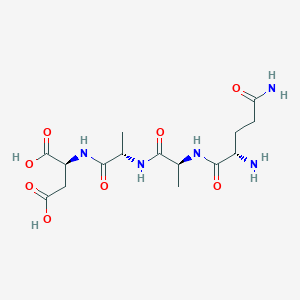
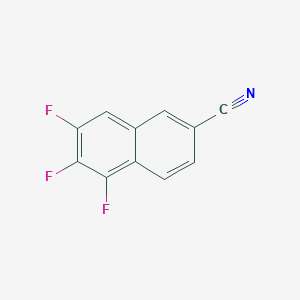
![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
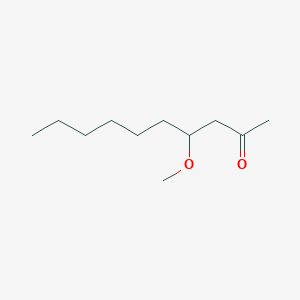
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
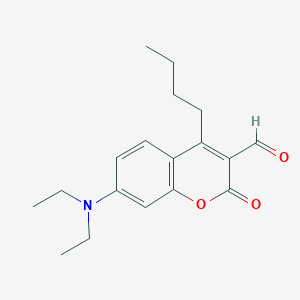

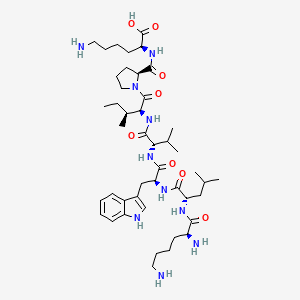
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)
